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Compound of Interest

Methyl 2-(6-Hydroxy-1,2-
Compound Name:
benzisoxazol-3-yl)acetate

Cat. No.: B1436704

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 2-(6-
Hydroxy-1,2-benzisoxazol-3-yl)acetate

This guide provides a comprehensive technical overview of Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate, a specialized derivative of the medicinally significant 1,2-
benzisoxazole scaffold. As this compound is not extensively documented in commercial or
academic literature, this document serves as a predictive and instructional resource for
researchers, scientists, and drug development professionals. The information herein is
synthesized from established chemical principles and extrapolated from data on structurally
related analogues.

Introduction and Strategic Overview

The 1,2-benzisoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the
core of numerous therapeutic agents with applications ranging from antipsychotic to
antimicrobial and anticancer treatments.[1][2][3][4] Its rigid, planar structure and specific
electronic properties allow for precise interactions with biological targets. The title compound,
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, introduces two key functional groups
onto this core: a phenolic hydroxyl group at the 6-position and a methyl acetate moiety at the 3-
position.

o The 6-hydroxy group is of particular interest as phenolic moieties can significantly influence a
molecule's pharmacokinetic profile (solubility, metabolism) and pharmacodynamic activity,
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often by participating in hydrogen bonding with enzyme or receptor active sites. Studies on
related structures, such as 3,6-dihydroxy-1,2-benzisoxazole, have demonstrated that a
hydroxyl group at this position is crucial for potent antibacterial activity.[5]

e The 3-methyl acetate group provides a versatile handle for further chemical modification. The
ester can be hydrolyzed to the corresponding carboxylic acid, which is a common
intermediate for forming amides or other derivatives. This position is frequently functionalized
in known benzisoxazole-based drugs.[6]

This guide will detail the predicted physicochemical properties, propose robust synthetic
pathways, outline expected spectroscopic signatures for structural confirmation, and discuss
the potential reactivity and biological relevance of this target molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for Methyl 2-(6-Hydroxy-1,2-
benzisoxazol-3-yl)acetate is presented below. These values are calculated based on its
chemical structure.
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Property Predicted Value

Chemical Formula C10HaNO4

Molecular Weight 207.18 g/mol

Appearance Likely a white to off-white or light tan solid.

Expected to be soluble in polar organic solvents

such as methanol, ethanol, DMSO, and DMF.
Solubility Limited solubility in water, though the phenolic

group may impart slight aqueous solubility,

particularly at higher pH.

The 1,2-benzisoxazole ring is generally stable
under neutral and acidic conditions but can be
susceptible to ring-opening under strong
- alkaline conditions.[7] The ester functionality is

Stability _ o _
prone to hydrolysis under both acidic and basic
conditions. The phenolic hydroxyl group is
susceptible to oxidation. Storage under an inert

atmosphere is recommended.

The phenolic proton is expected to have a pKa
K around 9-10, typical for substituted phenols. The
a
P a-protons on the methylene bridge are weakly

acidic.

Proposed Synthesis Methodologies

The synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate can be approached
through several strategic routes. The most common and versatile method for constructing the
1,2-benzisoxazole core involves the cyclization of an appropriately substituted o-hydroxy
ketoxime.[6] An alternative pathway leverages a known intermediate used in the synthesis of
the anticonvulsant drug Zonisamide.[2][8][9][10]

Methodology A: Synthesis via o-Hydroxy Ketoxime
Cyclization
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This classic approach involves the formation of the benzisoxazole ring from a phenolic
precursor. The key steps are the synthesis of a dihydroxybenzoyl derivative, oximation, and

subsequent cyclization.

Step 3: Cyclization & Alkylation
Step 1: Precursor Synthesis Step 2: Oximation
NH20H-HCI, Base (e.g., Pyridine), 1. Strong Base (e.g., LDA) )
¥ =y N Target Compound:
2,5-Dihydroxyacetophenone 2,5-Dihydroxyacetophenone oxime Heat 5 Hydroxy_ 3-methyl 2. Methyl bromoacetate Methyl 2-(6-Hydroxy-1,2-
1,2-benzisoxazole 8
benzisoxazol-3-yl)acetate

Click to download full resolution via product page
Diagram 1: Synthetic pathway via o-hydroxy ketoxime.
o Synthesis of 2',5'-Dihydroxyacetophenone oxime:

o To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine
hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

o Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture and pour it into ice-cold water.

o Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to
yield the oxime.

¢ Synthesis of 6-Hydroxy-3-methyl-1,2-benzisoxazole:

o Dissolve the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in a suitable high-boiling
solvent such as pyridine or N,N-dimethylformamide (DMF).

o Heat the solution to reflux (typically 120-150 °C) for 4-8 hours. The base catalyzes the
intramolecular cyclization with the elimination of water.[6]
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o After cooling, pour the reaction mixture into dilute hydrochloric acid to neutralize the base
and precipitate the product.

o Filter the solid, wash thoroughly with water, and purify by recrystallization or column
chromatography (silica gel, ethyl acetate/hexane gradient).

e Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate:

[¢]

Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous
tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

o Add a solution of 6-hydroxy-3-methyl-1,2-benzisoxazole (1 equivalent) in anhydrous THF
dropwise to the LDA solution, maintaining the temperature at -78 °C. This deprotonates
the methyl group at the 3-position.[7]

o Stir the resulting anion solution for 30-60 minutes at -78 °C.

o Add methyl bromoacetate (1.2 equivalents) dropwise.

o Allow the reaction to slowly warm to room temperature and stir overnight.

o Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the product with ethyl acetate, wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography to yield the final compound.

Methodology B: Synthesis from a Substituted 4-
Hydroxycoumarin

This approach leverages the known conversion of 4-hydroxycoumarins to 1,2-benzisoxazole-3-
acetic acids, which are key intermediates in pharmaceutical synthesis.[1][2]
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Step 1: Ring Opening

Step 2: Esterification
NH20H-HCI, Methanol (MeOH),

e o : A : Target Compound:
6-Hydroxy-4-hydroxycoumarin Base (e.g., K2COs 2-(6-Hydroxy-1,2-benzisoxazol Acid catalyst (e.g. Methyl 2-(6-Hydroxy-1,2-
3-yl)acetic acid i
benzisoxazol-3-yl)acetate

Click to download full resolution via product page

Diagram 2: Synthetic pathway via 4-hydroxycoumarin derivative.

e Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid:

(¢]

Suspend 6-hydroxy-4-hydroxycoumarin (1 equivalent) in an aqueous or alcoholic solution.

o Add a base such as potassium carbonate (2-3 equivalents) followed by hydroxylamine
hydrochloride (1.5-2 equivalents).[2]

o Heat the mixture to reflux (typically 60-100 °C) for several hours until TLC analysis
indicates the consumption of the starting material.

o Cool the reaction mixture to room temperature and carefully acidify with a mineral acid
(e.g., 2M HCI) to a pH of ~2-3.

o The product will precipitate out of the solution. Collect the solid by filtration, wash with cold
water, and dry to yield the carboxylic acid intermediate.

o Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (Fischer Esterification):

o Suspend the 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetic acid (1 equivalent) in an excess of
methanol.

o Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

o Reflux the mixture for 4-12 hours, monitoring by TLC.
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o After cooling, neutralize the excess acid with a mild base, such as a saturated solution of
sodium bicarbonate.

o Extract the product into ethyl acetate. Wash the organic phase with water and brine, dry
over anhydrous sodium sulfate, and remove the solvent in vacuo.

o Purify the residue by column chromatography or recrystallization to obtain the target ester.

Predicted Spectroscopic Signatures for
Characterization

Accurate structural elucidation is paramount. The following section details the predicted
spectroscopic data for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted
IH NMR Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
Aromatic Protons ~7.4-7.6 d 1H H-4
~6.9-7.1 dd 1H H-5
~6.8-7.0 d 1H H-7
Phenolic Proton ~9.5-10.5 brs 1H 6-OH
Methylene
~3.9-4.1 S 2H -CH2-
Protons
Methyl Protons ~3.7-3.8 S 3H -OCHs

» Rationale: The aromatic protons (H-4, H-5, H-7) will form a three-spin system. H-4 will be a
doublet coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-4 and H-7. H-7
will be a doublet coupled to H-5. The phenolic proton will be a broad singlet, and its chemical
shift may vary with concentration and solvent. The methylene and methyl protons of the
acetate group will appear as sharp singlets.
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Predicted Chemical Shift

13C NMR Assignment
(3, ppm)

Carbonyl Carbon ~170-172 C=0

Aromatic Carbons ~163-165 C-7a (C-0)

~158-160 C-3 (C-N)

~155-157 C-6 (C-OH)

~120-125 C-4

~115-120 C-3a

~110-115 C-5

~100-105 C-7

Methoxy Carbon ~52-54 -OCHs

Methylene Carbon ~30-35 -CHz-

» Rationale: The chemical shifts are predicted based on the known values for substituted
benzisoxazoles and the electronic effects of the substituents.[11] The carbons directly
attached to heteroatoms (C-3, C-6, C-7a) will be the most downfield among the aromatic
signals. The carbonyl carbon will be the most downfield signal overall.

Mass Spectrometry (MS)

o Method: Electron lonization (El) or Electrospray lonization (ESI).
e Predicted Molecular lon (M*"): m/z = 207.05 (for C10HoNOa4).

o Key Fragmentation Patterns:

[e]

Loss of the methoxy group (-=OCHs): m/z = 176

o

Loss of the carbomethoxy group (--COOCHS3s): m/z = 148

[¢]

Decarboxylation after ester cleavage: Loss of CO:z from the acid fragment.
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o Ring fragmentation of the benzisoxazole core, a common pathway for such heterocycles.

[11]
Wavenumber (cm—?) Intensity Assignment
O-H stretch (phenolic,
3200-3500 Broad, Strong
hydrogen-bonded)
~3050 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (-CHa-, -
~2950 Medium
CHs)
1730-1750 Strong C=0 stretch (ester)
C=C and C=N stretches
1500-1620 Strong to Medium (aromatic and isoxazole rings)
[12]
1200-1300 Strong C-O stretch (ester and phenol)
C-H out-of-plane bending
~800-900 Strong (indicative of substitution

pattern)

o Rationale: The spectrum will be dominated by a strong, broad peak for the hydroxyl group
and a sharp, strong peak for the ester carbonyl. The fingerprint region below 1500 cm~1 will
show a complex pattern characteristic of the substituted benzisoxazole ring system.[13][14]
[15]

Potential Biological Activity and Chemical Reactivity
Biological Relevance

The benzisoxazole scaffold is a cornerstone of many CNS-active drugs. However, the
introduction of a 6-hydroxy group suggests exploration in other therapeutic areas.

» Antimicrobial Activity: As noted, 3,6-dihydroxy-1,2-benzisoxazole shows potent activity
against multi-drug resistant bacteria.[5] The title compound is a direct analogue and warrants
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screening for antibacterial and antifungal properties.

e Anticancer and Anti-inflammatory Activity: Various substituted benzisoxazoles have
demonstrated anticancer and anti-inflammatory effects.[3][16][17] The phenolic group could
contribute to antioxidant activity, which is often linked to these therapeutic effects.

Chemical Reactivity

The molecule possesses three primary reactive sites: the phenolic hydroxyl group, the ester,
and the C-H bonds of the methylene bridge.

e Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate a library of
derivatives for structure-activity relationship (SAR) studies.

o Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic
acid, which can then be coupled with amines (using standard peptide coupling reagents like
HATU or EDC) to form amides.

» Methylene Bridge: The a-protons are weakly acidic and could potentially be involved in
further functionalization under strong basic conditions.

Conclusion

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate represents a novel and synthetically
accessible derivative of the pharmacologically important 1,2-benzisoxazole family. While direct
experimental data is scarce, this guide provides a robust framework based on established
chemical precedent for its synthesis, characterization, and potential applications. The proposed
synthetic routes are versatile and rely on well-documented chemical transformations, offering a
clear path for researchers to produce this compound for further investigation in drug discovery
and materials science. The predicted spectroscopic data provides a reliable benchmark for
structural verification. The unique combination of a phenolic hydroxyl and a modifiable ester
side chain makes this compound a highly attractive target for generating new chemical entities
with potentially significant biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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